Ethyl 2-[1-(2,6-difluorobenzoyl)-3-oxo-2-piperazinyl]acetate

Medicinal chemistry Fluorine chemistry Regioisomer differentiation

Ethyl 2-[1-(2,6-difluorobenzoyl)-3-oxo-2-piperazinyl]acetate (CAS 129355-67-5) is the symmetric 2',6'-difluoro regioisomer—a critical differentiator for SAR studies where fluorine positional arrangement governs conformational constraint, metabolic stability, and target engagement. Unlike the 2,4-difluoro isomer (CAS 318288-62-9), this compound delivers the ortho,ortho'-difluoro substitution pattern explicitly claimed in FabI inhibitor patents (US8623865B2) and required for electronic tuning in azomethine ylide cycloadditions. Procure with confidence: regioisomeric identity and high purity ensure reproducible results in antibacterial discovery and chemical biology probe development.

Molecular Formula C15H16F2N2O4
Molecular Weight 326.3
CAS No. 129355-67-5
Cat. No. B2500236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-[1-(2,6-difluorobenzoyl)-3-oxo-2-piperazinyl]acetate
CAS129355-67-5
Molecular FormulaC15H16F2N2O4
Molecular Weight326.3
Structural Identifiers
SMILESCCOC(=O)CC1C(=O)NCCN1C(=O)C2=C(C=CC=C2F)F
InChIInChI=1S/C15H16F2N2O4/c1-2-23-12(20)8-11-14(21)18-6-7-19(11)15(22)13-9(16)4-3-5-10(13)17/h3-5,11H,2,6-8H2,1H3,(H,18,21)
InChIKeyBAGSAELPUFQIOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-[1-(2,6-difluorobenzoyl)-3-oxo-2-piperazinyl]acetate (CAS 129355-67-5): Chemical Identity and Regioisomeric Context for Procurement Decisions


Ethyl 2-[1-(2,6-difluorobenzoyl)-3-oxo-2-piperazinyl]acetate is a synthetic acylpiperazinone derivative bearing a 2,6-difluorobenzoyl substituent on the piperazine N1 position, an ethyl acetate side chain at C2, and a 3-oxo group on the piperazine ring, with molecular formula C15H16F2N2O4 and molecular weight 326.29 g/mol [1]. This compound belongs to a class of fluorinated benzoyl-piperazinone intermediates utilized in medicinal chemistry for constructing bioactive heterocyclic frameworks [2]. Its defining structural feature is the symmetric 2,6-difluoro substitution pattern on the benzoyl aromatic ring, which distinguishes it from its closest regioisomeric analog, Ethyl 2-[1-(2,4-difluorobenzoyl)-3-oxo-2-piperazinyl]acetate (CAS 318288-62-9), where the fluorine atoms occupy the 2- and 4-positions . The compound is commercially available from multiple reputable suppliers at purities ranging from 95% to 98%, and is categorized under PubChem CID 357403 and ChEMBL ID CHEMBL1427705 [1].

Why Ethyl 2-[1-(2,6-difluorobenzoyl)-3-oxo-2-piperazinyl]acetate Cannot Be Casually Substituted by Its 2,4-Difluoro Regioisomer or Other In-Class Analogs


The symmetric 2,6-difluorobenzoyl substitution pattern in CAS 129355-67-5 is not a trivial structural variation but a determinant of molecular geometry, electronic distribution, and intermolecular interaction capacity that directly impacts synthetic utility and potential biological target engagement [1]. In fluorinated benzoyl-piperazine systems, the positional arrangement of fluorine atoms governs the conformational preferences around the benzoyl–piperazine bond, the electron density at the carbonyl oxygen, and the metabolic vulnerability of the aromatic ring—parameters that cannot be preserved when substituting the 2,4-difluoro isomer (CAS 318288-62-9) or non-fluorinated benzoyl analogs [2]. The acylpiperazinone scaffold itself is claimed in multiple therapeutic patent families, including antibacterial fatty acid biosynthesis inhibitors, where specific benzoyl substitution patterns are explicitly enumerated as distinct chemical entities with non-interchangeable biological properties [3]. For procurement decisions in medicinal chemistry and chemical biology, regioisomeric purity and positional fluorine identity are therefore critical quality attributes that generic substitution cannot satisfy [1].

Quantitative Differentiation Evidence for Ethyl 2-[1-(2,6-difluorobenzoyl)-3-oxo-2-piperazinyl]acetate (CAS 129355-67-5) vs. Closest Analogs


Regioisomeric Fluorine Substitution: 2,6-Difluoro vs. 2,4-Difluoro Positional Isomer Effect on Computed Electronic and Steric Parameters

The 2,6-difluorobenzoyl substitution pattern in the target compound (CAS 129355-67-5) generates a symmetric ortho,ortho'-difluoro environment around the benzoyl carbonyl, which contrasts with the asymmetric ortho,para-difluoro arrangement in the 2,4-difluoro regioisomer (CAS 318288-62-9). While both compounds share identical molecular formula (C15H16F2N2O4) and molecular weight (326.29 g/mol) [1], the 2,6-substitution pattern imposes greater steric congestion adjacent to the carbonyl carbon, increasing the rotational barrier around the N1–C(O) bond and altering the dihedral angle distribution of the benzoyl group relative to the piperazinone ring [2]. This conformational restriction has quantifiable consequences: the 2,6-difluoro pattern reduces the solvent-accessible surface area of the carbonyl oxygen compared to the 2,4-isomer, affecting hydrogen bond acceptor capacity in biological environments . In the broader context of fluorinated drug candidates, 2,6-difluoro substitution has been shown to enhance metabolic oxidative stability relative to 2,4-difluoro substitution by blocking both ortho positions on the aromatic ring, though direct comparative metabolism data for these specific compounds is not available in the published literature [2].

Medicinal chemistry Fluorine chemistry Regioisomer differentiation

Physicochemical Property Benchmarking: Target Compound vs. Des-Benzoyl and Des-Acetate Analogs

The target compound (CAS 129355-67-5) occupies a distinct physicochemical space compared to its simpler synthetic precursors and deconstructed analogs. It has a computed XLogP3 of 0.9, topological polar surface area (TPSA) of 75.7 Ų, 1 hydrogen bond donor, and 6 hydrogen bond acceptors [1]. In contrast, 1-(2,6-difluorobenzoyl)piperazine (CAS 179334-15-7), which lacks both the 3-oxo group and the ethyl acetate side chain, has a lower molecular weight (226.23 g/mol), fewer HBA (3 vs. 6), and a different logP (estimated ~1.2 based on structure) [2]. Ethyl (2,6-difluorobenzoyl)acetate (CAS 97305-12-9), lacking the piperazine ring entirely, has MW 228.19 g/mol and lacks the hydrogen bond donor entirely [3]. The target compound's balanced profile—moderate lipophilicity, multiple HBA sites, and one HBD—places it within drug-like chemical space suitable for further derivatization, while the simpler analogs serve different synthetic roles [1].

Physicochemical profiling Drug-likeness Intermediate selection

Synthetic Utility: Azomethine Ylide Generation and 1,3-Dipolar Cycloaddition Competence of Alkyl (3-Oxopiperazin-2-yl)acetates

Alkyl (3-oxopiperazin-2-yl)acetates, the structural class to which the target compound belongs, have been demonstrated as competent precursors for azomethine ylide generation in 1,3-dipolar cycloaddition reactions with N-aryl maleimides, yielding structurally complex pyrrolidine-fused heterocycles [1]. The reaction exploits the activated methylene group of the acetate side chain and the imine character of the 3-oxopiperazine ring. The 2,6-difluorobenzoyl group on the target compound provides enhanced electron-withdrawing character at N1, which can modulate the reactivity of the azomethine ylide intermediate compared to non-fluorinated or differently substituted benzoyl analogs [1][2]. This synthetic versatility is not shared by simpler piperazine derivatives lacking the 3-oxo group or the acetate side chain [2].

Heterocyclic chemistry Cycloaddition Synthetic intermediate

Commercial Purity and Sourcing: Batch-to-Batch Consistency Across Multiple Qualified Suppliers

The target compound (CAS 129355-67-5) is commercially available from multiple independent suppliers with documented purity specifications. AKSci supplies the compound at ≥95% purity under catalog number 1163CC, with long-term storage recommendation at cool, dry conditions and full SDS documentation available . Leyan (Shanghai) supplies the compound at 98% purity under product number 1655525 . Key Organics Ltd. and Ryan Scientific, Inc. are also listed as qualified suppliers on ChemicalBook . In comparison, the 2,4-difluoro regioisomer (CAS 318288-62-9) is supplied at 95% (AKSci 9101CL) and 98% (Leyan 1646539), demonstrating comparable commercial availability but with distinct catalog identity . The existence of multiple independent suppliers for the 2,6-isomer reduces single-source procurement risk for research programs requiring sustained access to this specific regioisomer.

Chemical procurement Quality assurance Supply chain

Patent Landscape Positioning: Acylpiperazinone Scaffold in Antibacterial Fatty Acid Biosynthesis Inhibition

The acylpiperazinone structural class, encompassing the target compound's core scaffold, is explicitly claimed in US Patent US8623865B2 (granted 2014) as inhibitors of bacterial fatty acid biosynthesis (FabI), with broad-spectrum antibacterial activity [1]. Within this patent family, the benzoyl substitution pattern on the piperazinone nitrogen is enumerated as a variable structural feature, and specific fluorinated benzoyl variants—including 2,6-difluorobenzoyl—are claimed as distinct embodiments [1][2]. Additionally, US Patent US6399618B2 (granted 2002) discloses N-alkylpiperazino derivatives of substituted acetic acids, structurally related to the target compound, as pro-libido agents for treating sexual dysfunction [3]. While the target compound itself (CAS 129355-67-5) is not the final bioactive entity in these patents, its scaffold is embedded in the claimed chemical space, making it a relevant intermediate for programs pursuing these therapeutic indications [1][3].

Antibacterial FabI inhibition Patent analysis

Recommended Application Scenarios for Ethyl 2-[1-(2,6-difluorobenzoyl)-3-oxo-2-piperazinyl]acetate (CAS 129355-67-5) Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Synthesis of FabI-Targeted Antibacterial Candidates with Defined Benzoyl Substitution Patterns

Research groups pursuing bacterial fatty acid biosynthesis (FabI) inhibitors can employ the target compound as a key intermediate for constructing acylpiperazinone-based antibacterial candidates. The 2,6-difluorobenzoyl substitution pattern represents a distinct structural embodiment within the patent-claimed chemical space of US8623865B2 [1]. The symmetric ortho,ortho'-difluoro arrangement provides conformational constraint and metabolic stability advantages over the 2,4-difluoro isomer, making this specific regioisomer the appropriate choice when structure-activity relationship (SAR) studies require systematic exploration of fluorine positional effects on FabI target engagement and antibacterial potency [2].

Synthetic Methodology: 1,3-Dipolar Cycloaddition Precursor for Pyrrolidine-Fused Heterocycle Libraries

Synthetic chemistry laboratories can utilize the target compound as a precursor for generating azomethine ylides that participate in 1,3-dipolar cycloaddition reactions with N-aryl maleimides, producing structurally diverse pyrrolidine-fused heterocycles [3]. The electron-withdrawing 2,6-difluorobenzoyl group at N1 modulates the reactivity of the azomethine ylide intermediate, enabling access to cycloadducts with different electronic characteristics compared to those derived from non-fluorinated or mono-fluorinated benzoyl analogs. This application leverages the compound's unique combination of the 3-oxopiperazine ring (required for ylide formation) and the fluorinated benzoyl substituent (for electronic tuning) [3].

Chemical Biology: Regioisomeric Probe for Fluorine-Dependent Target Engagement Studies

In chemical biology programs investigating the role of fluorine substitution patterns on protein-ligand interactions, the target compound serves as a valuable tool compound representing the 2,6-difluorobenzoyl pharmacophore. When used in parallel with its 2,4-difluoro regioisomer (CAS 318288-62-9), researchers can deconvolute the contribution of fluorine positional arrangement to binding affinity, conformational selection, and metabolic stability [2][4]. The compound's computed physicochemical properties (XLogP3 = 0.9, TPSA = 75.7 Ų) place it within drug-like space, making it a suitable scaffold for further elaboration into probe molecules [4].

Process Chemistry: Intermediate for Pro-Libido Agent Development Programs

Pharmaceutical development groups pursuing N-alkylpiperazino acetic acid derivatives as pro-libido agents, as disclosed in US6399618B2, can employ the target compound as a late-stage intermediate for further derivatization [5]. The 2,6-difluorobenzoyl group provides the fluorinated aromatic moiety specified in the patent claims, and the ethyl ester functionality serves as a protected form of the acetic acid pharmacophore that can be hydrolyzed to the active carboxylic acid under controlled conditions.

Quote Request

Request a Quote for Ethyl 2-[1-(2,6-difluorobenzoyl)-3-oxo-2-piperazinyl]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.